molecular formula C5H8N4O B101316 5-Methoxypyrimidine-2,4-diamine CAS No. 18588-48-2

5-Methoxypyrimidine-2,4-diamine

Cat. No.: B101316
CAS No.: 18588-48-2
M. Wt: 140.14 g/mol
InChI Key: POKOCGWGFMPTIL-UHFFFAOYSA-N
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Description

5-Methoxypyrimidine-2,4-diamine (CAS 18588-48-2) is a high-value chemical building block with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol . This compound features a 2,4-diaminopyrimidine core structure, which is a privileged scaffold in medicinal chemistry known for its role in inhibiting enzymes like dihydrofolate reductase (DHFR) . Derivatives based on this core are extensively investigated for their potential anti-tubercular activities, as they can be designed to selectively target bacterial enzymes and disrupt folate metabolism, which is crucial for DNA synthesis . As such, this chemical serves as a critical synthetic intermediate for researchers developing novel anti-infective agents and other small-molecule therapeutics. It is supplied for laboratory research applications only.

Properties

CAS No.

18588-48-2

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

5-methoxypyrimidine-2,4-diamine

InChI

InChI=1S/C5H8N4O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3,(H4,6,7,8,9)

InChI Key

POKOCGWGFMPTIL-UHFFFAOYSA-N

SMILES

COC1=CN=C(N=C1N)N

Canonical SMILES

COC1=CN=C(N=C1N)N

Synonyms

Pyrimidine, 2,4-diamino-5-methoxy- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Pyrimidine-2,4-diamines

Halogen substitutions (e.g., iodine, bromine) at the 5-position are common in pyrimidine derivatives. These groups influence reactivity and biological activity:

Compound Name Substituents Key Properties MIC (µg/mL) References
5-Iodo-N4-methylpyrimidine-2,4-diamine 5-I, N4-CH₃ Potent DHFR inhibitor; iodine enhances coupling reactions 16
5-Bromo-N4-methylpyrimidine-2,4-diamine 5-Br, N4-CH₃ Lower metabolic stability vs. iodine analog 64
5-Methoxypyrimidine-2,4-diamine 5-OCH₃, 2,4-NH₂ Electron-donating group; improved solubility TBD* Inferred

Methoxy-Substituted Analogs

Methoxy groups are often used to modulate pharmacokinetics:

Compound Name Substituents Key Properties References
5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine Aromatic methoxy groups Enhanced metabolic stability; kinase inhibition
Methoprim (5-(3,4,5-trimethoxybenzyl) derivative) Bulky benzyl substitution Broad-spectrum antibiotic activity
5-Methoxypyrimidine-2,4-diamine Single 5-OCH₃ Simplified structure for targeted DHFR studies Inferred

The absence of bulky substituents (e.g., trimethoxybenzyl in Methoprim) in 5-methoxypyrimidine-2,4-diamine may enhance membrane permeability and reduce off-target interactions .

Nitro and Alkyl Derivatives

Nitro (-NO₂) and alkyl groups alter electronic and steric profiles:

Compound Name Substituents Key Properties References
N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine 5-NO₂, N2-(CH₃)₂ High reactivity; antimicrobial applications
5-Fluoro-N4-methylpyrimidine-2,4-diamine 5-F, N4-CH₃ Enhanced activity against resistant strains
5-Methoxypyrimidine-2,4-diamine 5-OCH₃ Lower electrophilicity vs. nitro analogs Inferred

The methoxy group’s electron-donating nature contrasts with nitro groups, which are electron-withdrawing. This difference may reduce cytotoxicity while maintaining target engagement .

Q & A

What are the standard synthetic routes for 5-Methoxypyrimidine-2,4-diamine, and what are the critical reaction parameters?

The synthesis typically involves condensation reactions under basic conditions. For example, 2-chloro-3,5-dimethoxybenzyl chloride can react with pyrimidine-2,4-diamine using sodium methoxide as a base to facilitate nucleophilic substitution . Key parameters include:

  • Temperature : Moderate (room temperature to 60°C).
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Purification : Recrystallization or chromatography is essential to achieve high purity (>98%) .

Which spectroscopic techniques are most effective for characterizing 5-Methoxypyrimidine-2,4-diamine, and what key spectral features should researchers analyze?

  • NMR : Look for signals corresponding to the methoxy group (~δ 3.8 ppm for OCH₃) and pyrimidine ring protons (δ 6.5–8.5 ppm for aromatic H). ¹H/¹³C NMR confirms substitution patterns .
  • IR : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 155.16 for C₆H₉N₃O₂) confirm molecular weight .

How can researchers optimize the synthesis of 5-Methoxypyrimidine-2,4-diamine to improve yield and purity?

  • Reaction scaling : Use continuous flow reactors for better heat/mass transfer in large-scale synthesis .
  • Catalyst optimization : Transition metal catalysts (e.g., Pd/C) may enhance substitution efficiency .
  • Purification : Gradient elution in HPLC or repeated recrystallization reduces impurities .

What enzymatic targets are associated with 5-Methoxypyrimidine-2,4-diamine derivatives, and how can SAR studies improve their potency?

  • Dihydrofolate reductase (DHFR) : Inhibition disrupts DNA synthesis, a mechanism seen in anticancer pyrimidines .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., chloro, methoxy) on the pyrimidine ring alters binding affinity. For example, adding a fluorine atom at position 5 enhances selectivity for kinase targets .

How should researchers address discrepancies in reported biological activities across studies?

  • Systematic review : Apply PRISMA guidelines to assess study quality and experimental variables (e.g., compound purity, assay protocols) .
  • Replication : Independently validate activities under controlled conditions (e.g., fixed IC₅₀ assays) .

What chemical reactions are critical for synthesizing derivatives of 5-Methoxypyrimidine-2,4-diamine?

  • Substitution : Replace the methoxy group with amines or thiols under nucleophilic conditions (e.g., K₂CO₃ in DMF) .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups for enhanced bioactivity .
  • Oxidation/Reduction : Convert NH₂ to NO₂ (using KMnO₄) or reduce to NH for prodrug development .

What computational tools aid in studying 5-Methoxypyrimidine-2,4-diamine’s binding mechanisms?

  • Molecular docking : Software like AutoDock predicts binding modes with DHFR or kinases .
  • DFT calculations : Analyze electron density to identify reactive sites for functionalization .

What storage conditions ensure the stability of 5-Methoxypyrimidine-2,4-diamine?

  • Temperature : Store at 2–8°C in airtight, light-resistant containers .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles to prevent degradation .

How can researchers validate the purity of 5-Methoxypyrimidine-2,4-diamine before biological assays?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); purity >98% is ideal .
  • TLC : Monitor reaction progress with silica plates (Rf ~0.5 in CHCl₃/MeOH 10:1) .

What safety protocols are essential when handling 5-Methoxypyrimidine-2,4-diamine?

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

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